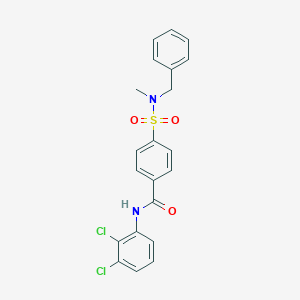
4-(N-benzyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide is a benzamide derivative with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been investigated for various applications, including their vibrational spectral analysis, electrophysiological activity, and chiral recognition properties.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation as seen in the synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, which is an intermediate of Tianeptine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
Vibrational spectral analysis using FT-Raman and FT-IR spectroscopy has been carried out for similar benzamide derivatives . Theoretical calculations using density functional theory (DFT) can provide insights into the molecular structure, including vibrational assignments, hyperpolarizability, and natural bond orbital (NBO) analysis. These techniques could be applied to this compound to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from frontier orbital energy gaps and dipole moments . The first order hyperpolarizability and related properties such as dipole moment, polarizability, and change in polarizability can indicate the stability of the molecule arising from hyperconjugative interactions and charge delocalization . These properties are crucial for understanding the chemical reactions in which the compound may participate.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be studied through various spectroscopic and chromatographic techniques. The UV-vis spectrum and electronic properties such as excitation energies, oscillator strength, and wavelength can be calculated by TD-DFT/B3LYP method . Additionally, chromatographic studies can reveal the chiral recognition abilities of benzamide derivatives, which is important for their potential use as chiral selectors in enantioselective separations .
科学的研究の応用
Inhibition of Carbonic Anhydrases
Aromatic sulfonamides, including compounds structurally related to 4-(N-benzyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide, have been studied for their inhibitory effects on carbonic anhydrases. For example, a study by Supuran et al. (2013) found that certain aromatic sulfonamides exhibited nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes, suggesting potential applications in medical research (Supuran et al., 2013).
Synthesis and Structural Analysis
Studies have focused on synthesizing and analyzing the molecular structures of various aromatic sulfonamides. For instance, Remko et al. (2010) investigated the synthesis, crystal, and molecular structure of biologically active aromatic sulfonamides and their hydrochloride salts, offering insights into their chemical properties and potential applications (Remko et al., 2010).
Polymer Synthesis
Research by Saxena et al. (2003) explored the synthesis of polyamides and poly(amide-imide)s using compounds including aromatic sulfonamides. This study provides valuable information on the use of such compounds in the development of new polymers with specific properties (Saxena et al., 2003).
Antipathogenic Activities
Aromatic sulfonamides have been studied for their antipathogenic properties. Limban et al. (2011) synthesized a number of sulfonamide derivatives and evaluated their interaction with bacterial cells, demonstrating potential as novel antimicrobial agents (Limban et al., 2011).
特性
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-25(14-15-6-3-2-4-7-15)29(27,28)17-12-10-16(11-13-17)21(26)24-19-9-5-8-18(22)20(19)23/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBYWGQZDIVINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)


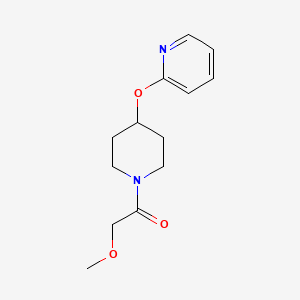
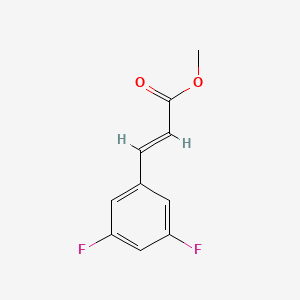

![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)
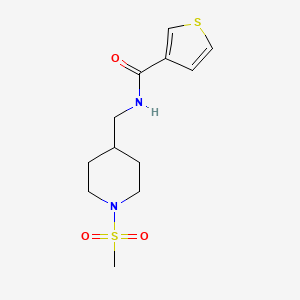

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)
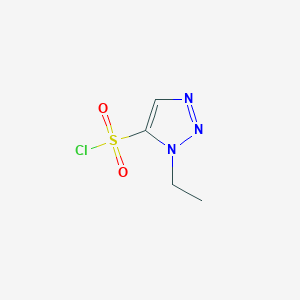
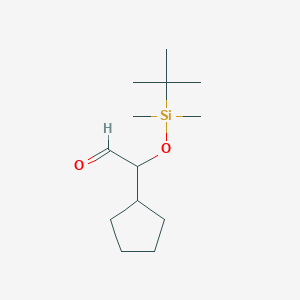
![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)
